

L-Styrylalanine: A Technical Guide to Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Styrylalanine

Cat. No.: B1276584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Styrylalanine, a non-proteinogenic amino acid, is a molecule of growing interest in medicinal chemistry and biocatalysis. Characterized by the presence of a styryl group, its unique structure offers potential for novel therapeutic agents and as a building block in synthetic organic chemistry. This document provides a comprehensive overview of the structure, chemical properties, synthesis, and biological interactions of **L-Styrylalanine**, with a focus on its relationship with Phenylalanine Ammonia-Lyase (PAL).

Chemical Structure and Identifiers

L-Styrylalanine, systematically named (E,2S)-2-amino-5-phenylpent-4-enoic acid, is an analog of phenylalanine.^{[1][2]} The defining feature of its structure is the vinyl bridge connecting the phenyl group to the propyl backbone of the amino acid. This styryl moiety imparts distinct chemical reactivity compared to standard aromatic amino acids.^[3]

The key identifiers and structural details are summarized in the table below.

Identifier	Value
IUPAC Name	(E,2S)-2-amino-5-phenylpent-4-enoic acid[1][3]
Synonyms	L-Styryl-Ala-OH, H-Ala(styryl)-OH, 3-Styryl-L-alanine[4]
CAS Number	267650-37-3[3][4][5]
Molecular Formula	C ₁₁ H ₁₃ NO ₂ [3][5]
Molecular Weight	191.23 g/mol [3][4]
Canonical SMILES	C1=CC=C(C=C1)/C=C/C--INVALID-LINK--N[3]
InChI Key	MCGSKGBMVBECKNS-QBBOHKLWSA-N[3]

Physicochemical Properties

The physicochemical properties of **L-Styrylalanine** are crucial for its application in drug design and synthesis. While experimentally determined data for some properties are not widely published, several key parameters have been predicted through computational models. The compound typically appears as a white to off-white powder.[1][4]

Property	Value	Notes
Physical Form	Solid[5]	White to off-white powder[1][4]
Boiling Point	399.4 ± 42.0 °C[1][4]	Predicted
Density	1.179 ± 0.06 g/cm ³ [1][4]	Predicted
pKa	2.25 ± 0.10[1][4]	Predicted (for the carboxylic acid group)
Storage Temperature	2-8°C, sealed in dry, dark place[1][4][5]	

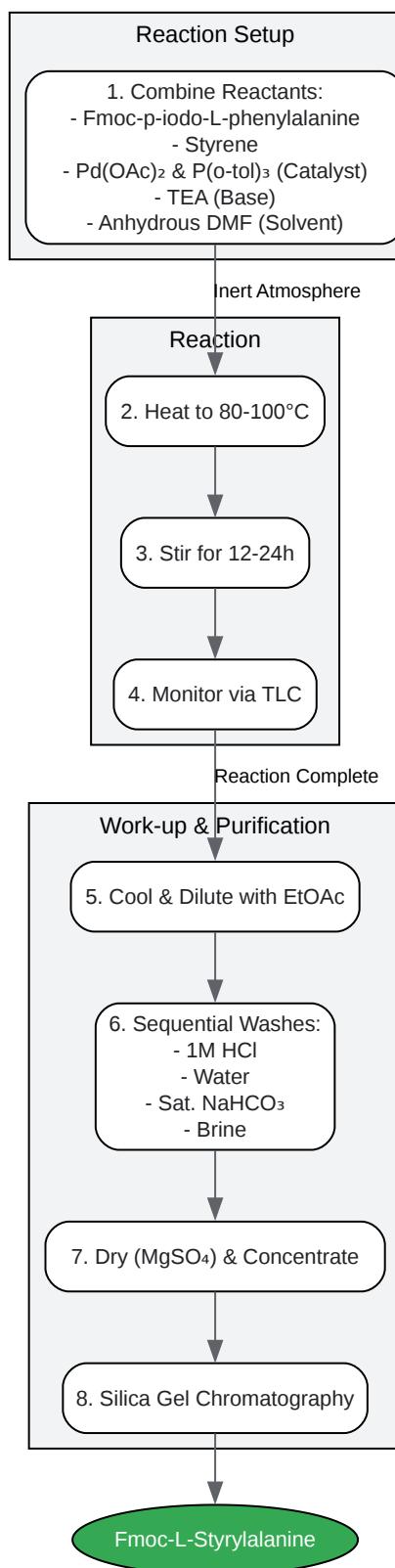
Note: Experimental data for melting point and solubility in common solvents are not readily available in the cited literature. The provided data for boiling point, density, and pKa are based on computational predictions.

Synthesis and Experimental Protocols

The incorporation of **L-Styrylalanine** into peptides and other molecules often requires it to be in a protected form, such as **Fmoc-L-Styrylalanine**. A common method for its synthesis is via a palladium-catalyzed Heck coupling reaction.

Experimental Protocol: Synthesis of Fmoc-L-Styrylalanine via Heck Coupling

This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene.


Materials:

- Fmoc-p-iodo-L-phenylalanine
- Styrene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

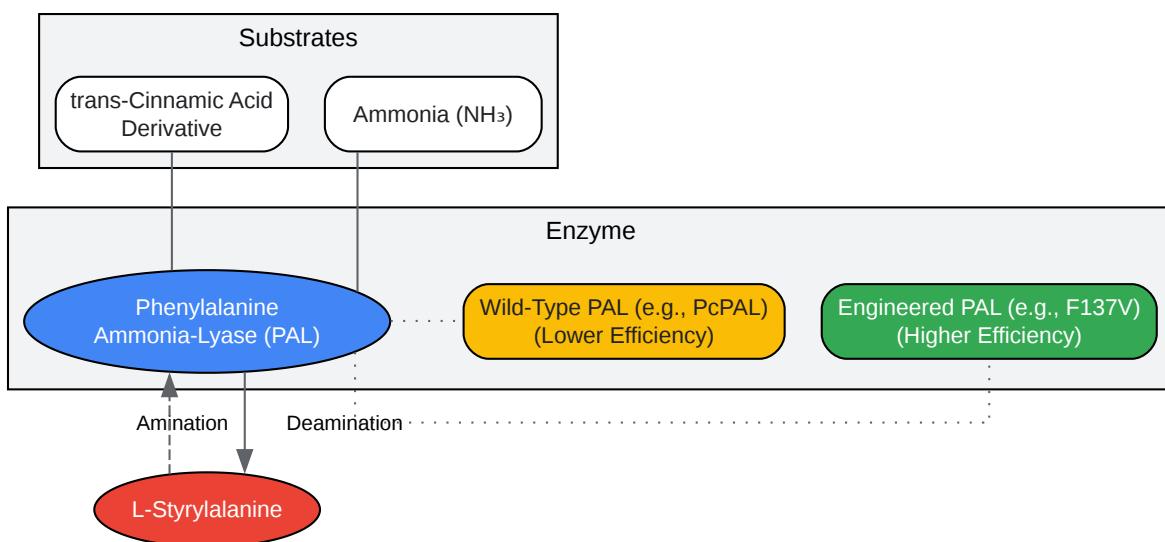
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, $\text{Pd}(\text{OAc})_2$, and $\text{P}(\text{o-tol})_3$ in anhydrous DMF.
- Add triethylamine to the mixture.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product.

Below is a workflow diagram illustrating this synthesis process.

[Click to download full resolution via product page](#)

Workflow for Fmoc-L-Styrylalanine Synthesis


Biological Activity and Interactions

L-Styrylalanine is recognized for its interaction with Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24), an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.^[6] This reaction is the gateway to the phenylpropanoid pathway in plants, fungi, and some bacteria.^[6]

The reverse reaction, the amination of a cinnamic acid derivative, is a powerful biocatalytic method for producing optically pure L-amino acids.^[1] **L-Styrylalanine** can be synthesized by PAL using trans-5-phenylpenta-2,4-dienoic acid (the corresponding acrylic acid derivative) and high concentrations of ammonia.

Research has shown that the efficiency of this synthesis can be significantly enhanced through protein engineering. Specifically, modifying the PAL from *Petroselinum crispum* (PcPAL) by mutating a single amino acid in the active site (F137V) reduces steric hindrance and improves the enzyme's catalytic efficiency for **L-Styrylalanine**.^[3]

The diagram below illustrates the enzymatic synthesis of **L-Styrylalanine**.

[Click to download full resolution via product page](#)

Enzymatic Synthesis of **L-Styrylalanine** via PAL

Analytical Methods

The characterization and purity assessment of **L-Styrylalanine** and its derivatives are typically performed using standard analytical techniques in organic chemistry.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of amino acids. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is typically used. Detection is commonly performed with a UV detector, leveraging the chromophore of the styryl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are essential for structural elucidation. The spectra would confirm the presence of the phenyl ring, the vinyl protons of the styryl group, the alpha-proton, and the methylene protons of the amino acid backbone. Specific chemical shifts would be dependent on the solvent and pH.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can be coupled with HPLC (LC-MS) for enhanced analytical power, providing both retention time and mass-to-charge ratio for definitive identification.

While general procedures are standard, specific, validated protocols for **L-Styrylalanine** are not widely published and would typically be developed and optimized in-house based on the specific analytical requirements.

Applications and Future Directions

L-Styrylalanine's unique structure makes it a valuable compound with several potential applications:

- Medicinal Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activity. Its structural similarity to phenylalanine suggests it could be explored as an inhibitor or modulator of enzymes that process aromatic amino acids.^[3]
- Biocatalysis: The enzymatic synthesis of **L-Styrylalanine** showcases its role in biocatalytic processes. Engineered PAL enzymes demonstrate the potential for green, efficient

production of valuable chiral amino acids.[\[3\]](#)

- **Organic Synthesis:** The vinyl group provides a reactive handle for further chemical modifications, making **L-Styrylalanine** a versatile starting material for more complex molecules.[\[3\]](#)

Future research is needed to fully characterize its physicochemical properties, explore its potential therapeutic applications, and further optimize its synthesis, both chemically and enzymatically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. (E)-2-amino-5-chloropent-4-enoic acid | 5452-26-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1 [smolecule.com]
- 5. (S)-2-Amino-5-phenylpent-4-enoic acid | 267650-37-3 [sigmaaldrich.com]
- 6. 5-phenylpent-4-enoic acid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [L-Styrylalanine: A Technical Guide to Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276584#l-styrylalanine-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com